molecular formula C17H21BrN4O4S B2653462 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021220-95-0

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2653462
CAS No.: 1021220-95-0
M. Wt: 457.34
InChI Key: MIUXPAYDSSFVQZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a multifunctional structure that integrates several pharmacologically relevant motifs, including a 5-bromofuran ring, a carboxamide linker, and a sulfonylpiperazine group terminating in a pyridyl subunit. The presence of the piperazine scaffold is particularly noteworthy, as this heterocycle is a established pharmacophore in numerous therapeutic agents and is extensively researched for its diverse biological activities, including potential antiviral and anticancer properties . The brominated furan carboxamide core provides a distinct heterocyclic foundation that can be crucial for target binding and molecular recognition in various biochemical assays. Furthermore, the integrated pyridine ring is a common feature in many enzyme inhibitors and receptor ligands, contributing to the compound's potential as a key intermediate or a starting point for the development of novel bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to utilize this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or for probing specific biological pathways where its structural components may show relevance.

Properties

IUPAC Name

5-bromo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O4S/c18-15-6-5-14(26-15)17(23)20-8-3-13-27(24,25)22-11-9-21(10-12-22)16-4-1-2-7-19-16/h1-2,4-7H,3,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXPAYDSSFVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the furan ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the sulfonyl group: This step involves the reaction of the brominated furan with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling with pyridin-2-ylpiperazine: The final step involves the coupling of the intermediate with pyridin-2-ylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in breast and prostate cancer models through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties
    • The sulfonamide group in the compound is known for its antimicrobial activity. Research suggests that sulfonamide derivatives can effectively combat bacterial infections by inhibiting folate synthesis, a critical pathway in bacterial growth . This compound could potentially be explored for developing new antibiotics.
  • CNS Activity
    • Compounds containing piperazine are often investigated for their neuropharmacological effects. They may serve as scaffolds for developing drugs targeting neurological disorders such as anxiety and depression. The structural features of 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide may enhance blood-brain barrier permeability, an essential factor for central nervous system (CNS) drugs .

Case Study 1: Anticancer Potential

A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BPC315Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds structurally similar to this compound displayed potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus5Standard antibiotic: 20
Escherichia coli10Standard antibiotic: 25

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Core Heterocycle Piperazine Substituent Sulfonyl Linker Key Substituents Molecular Weight (g/mol)
5-Bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide (Target) Furan Pyridin-2-yl Propyl 5-Bromo ~480 (estimated)
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzene Pyrimidine Piperidin-1-yl Sulfanyl 4-Methoxy, 2,4,6-Trimethyl 642.5 (reported)
(4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl) formamido]propyl}carbamate Pyridine/Indazole Pyrimidin-2-yl-phenyl Propylcarbamate Cyclooctenyl, Pyrrolidine ~900 (estimated)

Key Observations :

  • Heterocycle Influence : The target’s furan core is smaller and less planar than the pyrimidine or indazole rings in analogs, which may reduce π-π stacking interactions but improve membrane permeability .
  • Piperazine Substitution: The pyridin-2-yl group on the piperazine in the target contrasts with the piperidin-1-yl group in the pyrimidine-based analog .

Physicochemical and Crystallographic Properties

  • Crystal Packing : While crystallographic data for the target compound is unavailable, the pyrimidine-based analog in exhibits a chair conformation of the piperidine ring and intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) stabilizing its structure . The target’s pyridinyl-piperazine group may adopt a similar chair conformation, but the furan’s reduced planarity could alter stacking interactions.
  • Melting Point : The pyrimidine analog melts at 460–462 K , suggesting high thermal stability. The target’s melting point is likely lower due to its less rigid structure.

Biological Activity

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment, antibacterial properties, and enzyme inhibition. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H19BrN4O3S\text{C}_{15}\text{H}_{19}\text{BrN}_{4}\text{O}_{3}\text{S}

It contains a furan ring, a sulfonyl group, and a piperazine moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with piperazine and sulfonyl groups have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Flow cytometry results indicated that compounds with similar structures accelerate apoptosis in MCF cell lines, suggesting that this compound may exhibit similar properties .
Compound TypeIC50 (μM)Cell Line
Similar Compound25.72 ± 3.95MCF (Breast Cancer)
Similar Compound45.2 ± 13.0U87 (Glioblastoma)

2. Antibacterial Activity

The antibacterial properties of compounds containing sulfonamide and piperazine groups have been documented extensively.

  • Research Findings : Compounds with similar scaffolds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 μg/mL
S. aureus6.25 μg/mL

3. Enzyme Inhibition

The compound's potential to inhibit specific enzymes has also been explored.

  • Enzyme Targets : Similar derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
EnzymeIC50 (μM)
Acetylcholinesterase10.5 ± 1.2
Urease15.3 ± 0.8

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of piperazine derivatives revealed that compounds with structural similarities to our compound exhibited significant anticancer activity in vitro and in vivo models. The study utilized MCF cell lines to assess the cytotoxic effects, demonstrating a dose-dependent response.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of sulfonamide-containing compounds against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives were effective at low concentrations, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.

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